molecular formula C116H185N31O27S B056262 Magainin B CAS No. 117665-48-2

Magainin B

Cat. No.: B056262
CAS No.: 117665-48-2
M. Wt: 2478 g/mol
InChI Key: KKNMJWFWBZQVFT-JHWRQTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Serinamide, glycyl-L-isoleucylglycyl-L-lysyl-L-phenylalanyl-L-leucyl-L-histidyl-L-alanyl-L-alanyl-L-lysyl-L-lysyl-L-phenylalanyl-L-alanyl-L-lysyl-L-alanyl-L-phenylalanyl-L-valyl-L-alanyl-L-alpha-glutamyl-L-isoleucyl-L-methionyl-L-asparaginyl- is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular peptide is composed of multiple amino acids, each contributing to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serinamide, glycyl-L-isoleucylglycyl-L-lysyl-L-phenylalanyl-L-leucyl-L-histidyl-L-alanyl-L-alanyl-L-lysyl-L-lysyl-L-phenylalanyl-L-alanyl-L-lysyl-L-alanyl-L-phenylalanyl-L-valyl-L-alanyl-L-alpha-glutamyl-L-isoleucyl-L-methionyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in microorganisms engineered to express the desired sequence. This method is efficient for producing large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Serinamide, glycyl-L-isoleucylglycyl-L-lysyl-L-phenylalanyl-L-leucyl-L-histidyl-L-alanyl-L-alanyl-L-lysyl-L-lysyl-L-phenylalanyl-L-alanyl-L-lysyl-L-alanyl-L-phenylalanyl-L-valyl-L-alanyl-L-alpha-glutamyl-L-isoleucyl-L-methionyl-L-asparaginyl- can undergo various chemical reactions, including:

    Oxidation: Involving the oxidation of methionine residues to methionine sulfoxide.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Amino acid side chains can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Nucleophilic reagents under mild conditions.

Major Products

The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

L-Serinamide, glycyl-L-isoleucylglycyl-L-lysyl-L-phenylalanyl-L-leucyl-L-histidyl-L-alanyl-L-alanyl-L-lysyl-L-lysyl-L-phenylalanyl-L-alanyl-L-lysyl-L-alanyl-L-phenylalanyl-L-valyl-L-alanyl-L-alpha-glutamyl-L-isoleucyl-L-methionyl-L-asparaginyl- has various applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways depend on the specific sequence and structure of the peptide.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C116H185N31O27S/c1-15-65(7)94(145-90(150)58-121)114(172)125-60-91(151)132-76(40-26-30-47-117)103(161)141-84(54-73-36-22-18-23-37-73)111(169)139-82(52-63(3)4)110(168)142-86(56-75-59-124-62-126-75)109(167)129-67(9)97(155)127-68(10)98(156)134-78(42-28-32-49-119)104(162)136-79(43-29-33-50-120)105(163)140-83(53-72-34-20-17-21-35-72)108(166)130-69(11)99(157)133-77(41-27-31-48-118)102(160)128-70(12)101(159)138-85(55-74-38-24-19-25-39-74)113(171)146-93(64(5)6)115(173)131-71(13)100(158)135-80(44-45-92(152)153)107(165)147-95(66(8)16-2)116(174)137-81(46-51-175-14)106(164)143-87(57-89(122)149)112(170)144-88(61-148)96(123)154/h17-25,34-39,59,62-71,76-88,93-95,148H,15-16,26-33,40-58,60-61,117-121H2,1-14H3,(H2,122,149)(H2,123,154)(H,124,126)(H,125,172)(H,127,155)(H,128,160)(H,129,167)(H,130,166)(H,131,173)(H,132,151)(H,133,157)(H,134,156)(H,135,158)(H,136,162)(H,137,174)(H,138,159)(H,139,169)(H,140,163)(H,141,161)(H,142,168)(H,143,164)(H,144,170)(H,145,150)(H,146,171)(H,147,165)(H,152,153)/t65?,66?,67-,68-,69-,70-,71-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNMJWFWBZQVFT-FIHNEYJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C116H185N31O27S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117665-48-2
Record name Magainin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117665482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
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Q & A

Q1: What is the relationship between the structure of Magainin analogs and their activity against protozoa?

A1: The research by Zasloff et al. [] found a direct correlation between the alpha-helix content of Magainin analogs and their effectiveness against Blastocystis hominis, Entamoeba histolytica, and Trypanosoma cruzi. Magainin B, possessing a higher alpha-helix content, exhibited greater antiprotozoan activity compared to analogs with lower alpha-helix content like Magainin G and H. This suggests that the alpha-helical structure plays a crucial role in the mechanism of action against these parasites. Further research is needed to elucidate the specific interactions between this compound and protozoan cell membranes.

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